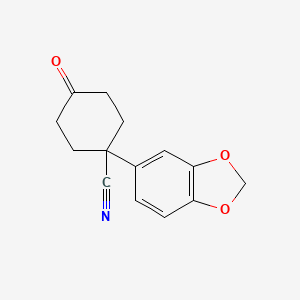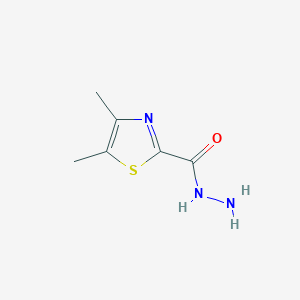![molecular formula C7H5N3O B7900581 [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde](/img/structure/B7900581.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields of the desired product . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in multicomponent reactions to form complex molecules .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyl acetylenedicarboxylate, which reacts with the compound to form pyrimidone, pyrazole, and other adducts . Oxidative functionalization using I2-DMSO is another common reaction condition .
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrimidones and pyrazoles, which are valuable intermediates in medicinal chemistry .
科学的研究の応用
[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde has numerous applications in scientific research. It is used in the design and synthesis of novel compounds with potential biological activities. For example, derivatives of this compound have been evaluated for their inhibitory activities against c-Met/VEGFR-2 kinases and their antiproliferative activities against cancer cell lines . Additionally, it has been studied for its antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
作用機序
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to form hydrogen bonds and interact with various functional groups contributes to its biological activity .
類似化合物との比較
Similar Compounds: Similar compounds to [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde include other triazolopyridine derivatives, such as [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyrazine . These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential for various biological applications make it a valuable scaffold in medicinal chemistry .
特性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTPLKVNXSJTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B7900518.png)











